6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring novel CDK inhibitor scaffolds face limited access to pyridazine-based probes with non-planar acyl substituents. This compound solves that gap. - Differentiated cyclopentanecarbonyl group (clogP ~3.2-3.5) introduces steric bulk distinct from planar benzoyl analogues, potentially altering target binding kinetics, metabolic stability, and off-target profiles vs. pyrimidine-based clinical CDK4/6 inhibitors. - Suitable for kinase selectivity panels (CDK2, CDK4/6, CDK9) and metabolite identification studies comparing intrinsic clearance with benzoyl analogues. - Also positioned for anti-tubercular phenotypic screening decks (structurally related piperazinyl-pyridazines show IC50 1.35-2.18 μM against M. tuberculosis H37Ra).

Molecular Formula C19H24N6O
Molecular Weight 352.442
CAS No. 1040647-03-7
Cat. No. B2830476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
CAS1040647-03-7
Molecular FormulaC19H24N6O
Molecular Weight352.442
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
InChIInChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-13-11-24(12-14-25)18-9-8-17(22-23-18)21-16-7-3-4-10-20-16/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,20,21,22)
InChIKeyLGRPHNHOQXAKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Compound Class & Procurement


6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1040647-03-7) is a synthetic, heterocyclic small molecule built on a pyridazine core that bears an N-(pyridin-2-yl)amine at the 3‑position and a 4‑cyclopentanecarbonylpiperazine substituent at the 6‑position . The compound belongs to the broad class of piperazinyl‑pyridazines, a scaffold commonly explored in kinase inhibitor and antimicrobial discovery programmes. Quantitative bioactivity data for this specific compound remain extremely scarce in the peer‑reviewed primary literature; vendor‑sourced annotations suggest potential engagement of cyclin‑dependent kinases (CDK4/6) and cereblon, but these claims lack publicly available, reproducible assay data from independent studies [1].

Piperazinyl-pyridazine scaffold with cyclopentanecarbonyl substituent
Scaffold explored in kinase inhibitor and antimicrobial discovery; distinct from benzoyl and sulfonyl analogues
Vendor-annotated target engagement (CDK4/6, cereblon)
No independent, reproducible assay data publicly available; annotation requires experimental confirmation
Class-level anti-tubercular and metabolic liability precedent
Compound itself untested; selection based on piperazinyl-pyridazine class behaviour

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Generic Substitution Risks


Superficially related piperazinyl‑pyridazines (e.g., the benzoyl analogue CAS 1021073‑13‑1 or the sulfonyl‑containing derivatives) cannot be assumed to be functionally interchangeable with the cyclopentanecarbonyl‑substituted compound [1]. The cyclopentanecarbonyl moiety introduces distinct steric bulk, conformational flexibility, and lipophilicity (clogP) relative to planar aromatic acyl groups, which can alter target binding kinetics, metabolic stability, and off‑target profiles [2]. Furthermore, the pyridazine core differentiates this compound from its pyrimidine analogue (CAS 1421462‑37‑4), as the positioning of the ring nitrogen atoms influences hydrogen‑bonding networks and kinase selectivity [3]. Without direct comparative data, any substitution risks unknowingly changing the biological fingerprint.

Benzoyl analogue not interchangeable
The cyclopentanecarbonyl group alters steric bulk, conformational flexibility, and lipophilicity relative to planar benzoyl analogues, potentially shifting target binding kinetics and off-target profiles.
Pyrimidine core may change selectivity
Substituting the pyridazine ring with a pyrimidine core repositions hydrogen-bond acceptors; kinase inhibitor selectivity can differ substantially between these heterocycles.
Sulfonyl-containing derivatives differ
Piperazinyl-pyridazines with sulfonyl substituents have distinct electronic and steric properties; anti-TB and ADME profiles observed in those analogues may not translate directly.

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Differentiation Evidence


Lipophilicity: Cyclopentanecarbonyl vs. Benzoyl

The cyclopentanecarbonyl group in the target compound (CAS 1040647‑03‑7) replaces the planar benzoyl moiety found in the closest structural analogue, 6-(4-benzoylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1021073‑13‑1) [1]. Computational predictions indicate a calculated logP (clogP) for the cyclopentanecarbonyl derivative of approximately 3.2–3.5, while the benzoyl analogue is predicted to have a lower clogP of approximately 2.8–3.1, reflecting the greater hydrophobicity conferred by the saturated cyclopentane ring [2]. This lipophilicity difference can influence membrane permeability and non‑specific protein binding.

Lipophilicity (clogP)
Class-level inference
ΔclogP ≈ +0.3 to +0.7 log units (target more lipophilic than benzoyl analogue)
May influence membrane permeability and non-specific binding; experimental logD not available.
In silico prediction only; both compounds lack measured partition coefficients.
Lipophilicity Physicochemical Properties Drug Design

Scaffold Differentiation: Pyridazine vs. Pyrimidine

The target compound contains a pyridazine core (1,2‑diazine), whereas a directly analogous compound (CAS 1421462‑37‑4) carries a pyrimidine core (1,3‑diazine) with otherwise identical substituents [1]. The repositioning of the second nitrogen atom from the 2‑position (pyrimidine) to the adjacent position (pyridazine) alters the hydrogen‑bond acceptor geometry and the electron density distribution of the heterocycle. In kinase inhibitor design, such a seemingly minor change has been shown to switch selectivity among CDK isoforms (e.g., CDK2 vs. CDK4/6) and to affect binding mode [2][3].

Core heterocycle identity
Class-level inference
Pyridazine (1,2-diazine) vs. pyrimidine (1,3-diazine) analogue; qualitative change in H-bond geometry
Core variation may switch CDK isoform selectivity; no comparative IC50 data available.
Inferred from literature precedent for pyridazine vs. pyrimidine kinase inhibitors.
Kinase Inhibitor Selectivity Heterocyclic Chemistry Binding Mode

Anti-Tubercular Activity in Structural Analogues

Multiple piperazinyl‑pyridazine derivatives bearing sulfonyl or benzoyl substituents at the piperazine N‑4 position have been reported to exhibit in vitro activity against Mycobacterium tuberculosis H37Ra, with IC50 values in the 1.35–2.18 μM range and minimum inhibitory concentrations (MICs) between 1.56 and ≥50 μg/mL [1]. While the target compound (cyclopentanecarbonyl substituent) has not been directly tested in these assays, its structural membership in the piperazinyl‑pyridazine class supports its potential utility as a starting point for anti‑tubercular screening campaigns.

Anti-tubercular class activity
Class-level inference
Sulfonyl/benzoyl analogues: IC50 1.35–2.18 μM (M. tuberculosis H37Ra); target compound untested.
Supports screening library inclusion; cyclopentanecarbonyl substituent impact on activity unknown.
Class-level precedent; direct MIC data for this compound absent.
Antitubercular Mycobacterium tuberculosis Phenotypic Screening

Metabolic Stability Risk: Piperazinyl-Pyridazine Class

A dedicated structure‑metabolism relationship study has demonstrated that piperazin‑1‑ylpyridazines as a class suffer from rapid in vitro intrinsic clearance in liver microsome assays, with some congeners displaying half‑lives as short as 2–3 minutes in both mouse (MLM) and human (HLM) liver microsomes [1][2]. The study provides metabolic soft‑spot mapping for the class, although the specific cyclopentanecarbonyl‑substituted compound was not included. The presence of the piperazine ring and the pyridazine core are key contributors to this metabolic lability.

Metabolic stability alert
Class-level inference
Piperazin-1-ylpyridazines show rapid microsomal clearance (t1/2 2–3 min in MLM/HLM); target not directly profiled.
Anticipate potentially high clearance; plan metabolic stabilization or early PK profiling if used in vivo.
Class-level alert; actual clearance of this analogue may differ.
Metabolic Stability Microsomal Clearance ADME

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Recommended Applications


CDK Kinase Selectivity Panel Screening

Based on the structural resemblance to known pyridazine‑based CDK inhibitors and the differentiated cyclopentanecarbonyl substituent, this compound is suitable for inclusion in kinase selectivity panels targeting CDK2, CDK4/6, and CDK9 [1]. The pyridazine core, combined with the non‑planar cyclopentanecarbonyl group, may exhibit a selectivity fingerprint distinct from pyrimidine‑based clinical CDK4/6 inhibitors such as palbociclib [2].

Metabolic Soft-Spot Mapping

Given the documented rapid microsomal clearance of the piperazin‑1‑ylpyridazine class, this compound can serve as a tool molecule in metabolite identification studies [1]. Comparing its intrinsic clearance and metabolic pathways with the benzoyl analogue (CAS 1021073‑13‑1) may reveal the impact of the cyclopentanecarbonyl group on oxidative metabolism at the piperazine ring [2].

Anti-Tubercular Screening Library Expansion

The documented anti‑tubercular activity of structurally related piperazinyl‑pyridazines (IC50 1.35–2.18 μM against M. tuberculosis H37Ra) positions this compound as a candidate for inclusion in phenotypic screening decks targeting drug‑resistant mycobacteria [1]. The cyclopentanecarbonyl substituent represents a novel chemical space within this activity class that has not been explored in published anti‑TB SAR studies [2].

ADME Physicochemical Comparator Profiling

The predicted higher lipophilicity (clogP ~3.2–3.5) of the cyclopentanecarbonyl derivative relative to the benzoyl analogue (clogP ~2.8–3.1) makes it a useful comparator in systematic ADME profiling studies examining the relationship between acyl group lipophilicity and permeability, solubility, and plasma protein binding in the piperazinyl‑pyridazine series [1][2].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Scaffold-driven selectivity review
CDK isoform selectivity context; verify target engagement against annotated CDK4/6
Metabolic soft-spot mapping
Class-level metabolic liability
Microsomal stability profiling; compare with benzoyl analogue to assess cyclopentanecarbonyl effect
Anti-tubercular phenotypic screening
Class-level anti-TB precedent
Target compound activity validation; explore novel substituent space within piperazinyl-pyridazine class
ADME physicochemical comparator profiling
Lipophilicity-driven permeability review
Experimental logD / logP determination; correlate with permeability and protein binding in series
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